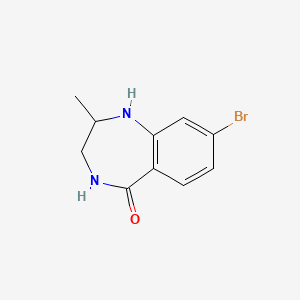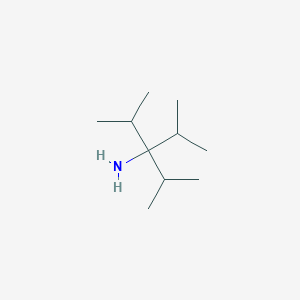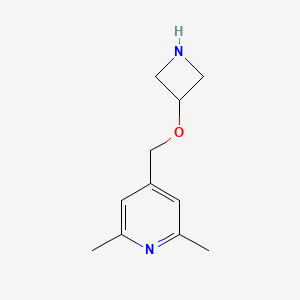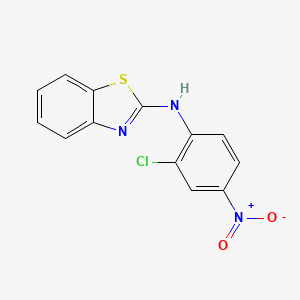
N-(2-chloro-4-nitrophenyl)-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-nitrophenyl)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring system substituted with a 2-chloro-4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-chloro-4-nitroaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration, washed with a suitable solvent, and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-4-nitrophenyl)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-nitrophenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may disrupt the integrity of microbial cell membranes, resulting in its antimicrobial activity.
Comparación Con Compuestos Similares
N-(2-chloro-4-nitrophenyl)-1,3-benzothiazol-2-amine can be compared with other similar compounds, such as:
2-chloro-4-nitrophenol:
2-chloro-5-nitrophenol: Another chlorinated nitrophenol compound with distinct biological activities.
4-chloro-2-nitrophenol:
The uniqueness of this compound lies in its benzothiazole ring system, which imparts specific chemical and biological properties that distinguish it from other chlorinated nitrophenol compounds.
Propiedades
Fórmula molecular |
C13H8ClN3O2S |
|---|---|
Peso molecular |
305.74 g/mol |
Nombre IUPAC |
N-(2-chloro-4-nitrophenyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H8ClN3O2S/c14-9-7-8(17(18)19)5-6-10(9)15-13-16-11-3-1-2-4-12(11)20-13/h1-7H,(H,15,16) |
Clave InChI |
NWAWXZAICIXQIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
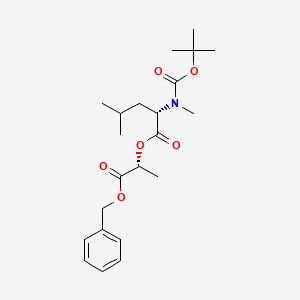
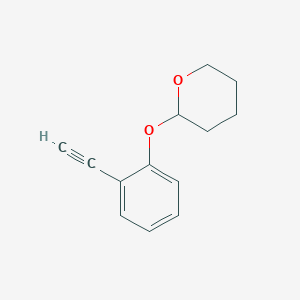
![7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B13892342.png)
![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)
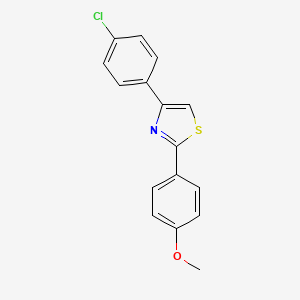
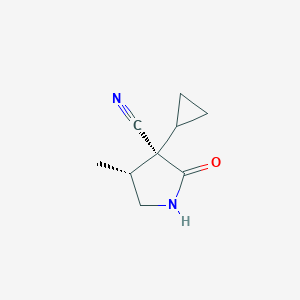
![Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B13892367.png)
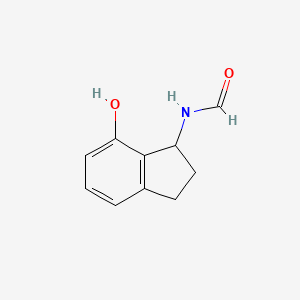
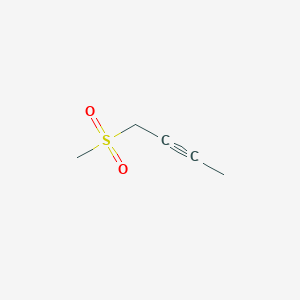
![5-[2-(2-methylpiperazin-1-yl)ethyl]-3H-2-benzofuran-1-one](/img/structure/B13892405.png)
